Z-Gly-OMe
Description
Overview of Z-Gly-OMe as a Protected Amino Acid Derivative in Peptide Chemistry
In peptide chemistry, amino acids are linked together through amide bonds to form peptides. wikipedia.org Each amino acid has multiple reactive functional groups (the alpha-amino group, the carboxyl group, and potentially functional groups in the side chain) that can participate in unwanted side reactions during peptide bond formation. wiley-vch.dewikipedia.orgpeptide.com To ensure that the correct peptide bond is formed between the desired amino acids, these reactive groups must be temporarily masked or "protected." wiley-vch.dewikipedia.orgpeptide.com
This compound serves as a protected glycine (B1666218) derivative where the alpha-amino group of glycine is protected by the benzyloxycarbonyl (Z or Cbz) group, and the carboxyl group is protected as a methyl ester. chembk.comchembk.comguidechem.com This dual protection strategy is essential in peptide synthesis, allowing for the selective activation and coupling of the carboxyl group of another amino acid to the amino group of glycine (after deprotection of the Z group), or vice versa, without undesired reactions occurring at the other protected sites. wiley-vch.dewikipedia.orgpeptide.com The Z group is a common temporary protecting group for the alpha-amino group in solution-phase peptide synthesis. peptide.combachem.com The methyl ester protects the carboxyl group, preventing it from reacting during coupling steps where the amino group is intended to react.
Historical Context of Benzyloxycarbonyl (Z-group) Protection in Peptide Synthesis
The introduction of the benzyloxycarbonyl (Z or Cbz) group by Max Bergmann and Leonidas Zervas in 1932 marked a pivotal moment in the history of peptide synthesis. wiley-vch.dewikipedia.orgmasterorganicchemistry.comuzh.chpublish.csiro.autotal-synthesis.com Before this development, synthesizing peptides with controlled sequences was challenging due to the difficulty in selectively forming peptide bonds and the risk of racemization (loss of stereochemical integrity) of chiral amino acids. wiley-vch.demasterorganicchemistry.com
The Z-group was the first readily cleavable protecting group for the alpha-amino group of amino acids. publish.csiro.au Its introduction enabled the controlled, stepwise elongation of peptide chains, laying the foundation for the systematic synthesis of oligopeptides. wikipedia.orgtotal-synthesis.com This methodology, known as the Bergmann-Zervas synthesis, was considered "epoch-making" and helped establish synthetic peptide chemistry as a distinct field. wikipedia.org The Z-group can be installed using benzyl (B1604629) chloroformate and a mild base. masterorganicchemistry.comtotal-synthesis.com A key advantage of the Z-group is its removal under relatively mild conditions, typically by catalytic hydrogenation (using palladium on carbon and hydrogen gas) or treatment with strong acids like HBr in acetic acid. bachem.commasterorganicchemistry.comtotal-synthesis.com Hydrogenolysis is particularly mild as it occurs at neutral pH, which is beneficial for preserving acid- or base-sensitive functional groups elsewhere in the peptide chain. masterorganicchemistry.com While the Z-group was historically significant in solution-phase peptide synthesis, other protecting groups like Fmoc and Boc have become more prevalent in modern solid-phase peptide synthesis (SPPS). peptide.compublish.csiro.au However, the Z-group is still utilized, particularly in solution-phase synthesis and for the protection of side-chain amino groups, such as in lysine (B10760008) derivatives used in Boc chemistry. peptide.comnih.gov
Significance of Glycine Methyl Ester Moieties in Biological and Synthetic Systems
Glycine methyl ester, the deprotected form of the methyl ester moiety in this compound, is itself an important compound in various chemical and biological contexts. cymitquimica.com It is an amino acid ester derivative characterized by an amino group and a methyl ester functional group. cymitquimica.comontosight.ai Glycine methyl ester is soluble in water and polar organic solvents and can act as a zwitterion. cymitquimica.com
In synthetic chemistry, amino acid methyl esters, including glycine methyl ester, serve as valuable intermediates and building blocks for the synthesis of a wide range of organic compounds, including pharmaceuticals and biochemical probes. cymitquimica.comontosight.aibloomtechz.commdpi.com Their relatively simple structure and reactivity make them versatile in various chemical reactions. cymitquimica.com
While the article focuses on this compound, the glycine methyl ester portion contributes to its utility. The ester group can be easily hydrolyzed to the free carboxylic acid, which is necessary for forming peptide bonds with the amino group of another amino acid. wikipedia.org Methyl esters are often chosen in peptide synthesis due to their ease of formation and cleavage.
Research has also explored the biological activities of glycine methyl ester and its derivatives. Glycine itself is an inhibitory neurotransmitter. ontosight.ai Modifications like esterification can alter their interactions with biological targets. ontosight.ai Glycine methyl ester derivatives have been investigated for potential biological activities, including neuromodulatory effects and selective cytotoxicity towards cancer cells in research settings. ontosight.ai For example, studies have shown that certain glycine methyl ester derivatives can inhibit the proliferation of leukemia cells. The mechanism of action is thought to involve participation in chemical reactions via their amino and ester groups, potentially modifying proteins or forming peptide bonds.
However, it is crucial to reiterate that the biological and pharmacological significance discussed here pertains to glycine methyl ester and its derivatives in a research context, and this article strictly excludes dosage, administration, safety, and adverse effect information related to this compound or its components.
This compound itself is used in research for synthesizing peptides and studying aspects of peptide chemistry, such as racemization during coupling reactions. nih.govresearchgate.netru.nlmdpi.com Its protected nature allows for controlled incorporation of glycine into peptide sequences.
Physico-chemical Properties of this compound chembk.comchembk.comchemicalbook.comthermofisher.comlookchem.com
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.23 g/mol |
| CAS Number | 1212-53-9 |
| Melting Point | 22-26 °C |
| Boiling Point | 147-151 °C or 364.1 °C at 760 mmHg lookchem.com |
| Density | 1.19 |
| Flash Point | 174 °C |
| Vapor Pressure | 1.73E-05 mmHg at 25 °C |
| logP | 1.47670 lookchem.com |
| XLogP3 | 1.4 lookchem.com |
| Refractive Index | 1.5120 to 1.5160 or 1.518 chemicalbook.comlookchem.com |
Note: Boiling point values vary across sources.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(phenylmethoxycarbonylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-15-10(13)7-12-11(14)16-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYBBBYFLOPVOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00153181 | |
| Record name | Methyl N-benzyloxycarbonylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00153181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212-53-9 | |
| Record name | Glycine, N-[(phenylmethoxy)carbonyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1212-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N-benzyloxycarbonylglycinate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1212-53-9 | |
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| Record name | Methyl N-benzyloxycarbonylglycinate | |
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| Record name | Methyl N-benzyloxycarbonylglycinate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | METHYL N-BENZYLOXYCARBONYLGLYCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJN4H3C4H6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Advanced Chemical Transformations Involving Z Gly Ome
Strategies for the Preparation of Z-Gly-OMe and its Derivatives
The preparation of this compound typically starts from N-protected glycine (B1666218) (Z-Gly-OH). Several methods exist for the esterification of the carboxylic acid group to form the methyl ester.
Classical methods for the synthesis of this compound often involve the reaction of Z-Gly-OH with methanol (B129727) under acidic conditions. For instance, boron trifluoride-etherate (BF₃·OEt₂) has been reported as a catalyst for the esterification of N-(benzyloxycarbonyl)amino acids with methanol, providing a convenient method for preparing methyl esters in good yields. oup.com This approach involves refluxing the N-(benzyloxycarbonyl)amino acid in absolute methanol in the presence of BF₃·OEt₂ for a short period. oup.com Another classical method mentioned for preparing authentic samples of methyl esters of N-(benzyloxycarbonyl)amino acids involves methylation with diazomethane. oup.com While not explicitly detailed for this compound in all sources, these acid-catalyzed or highly reactive methylation techniques represent foundational approaches to amino acid esterification.
Enzymatic methods offer an alternative, often more selective, route to synthesize peptide derivatives, including those involving this compound. Enzymes like papain have been utilized as biocatalysts for the kinetically controlled formation of peptide bonds by coupling ester substrates such as this compound with various amino acids. google.com This indicates that this compound can serve as an activated carboxyl component in enzymatic peptide synthesis. Papain has also been used to catalyze the oligomerization of amino acids starting from N-carbobenzoxy-glycine (Z-Gly) and amino acid methyl ester hydrochlorides in buffer solutions. mdpi.com For example, papain catalyzed the synthesis of Z-Gly-(Leu)₅-OMe from Z-Gly-OH and Leu-OMe·HCl. mdpi.com Alpha-chymotrypsin is another enzyme that has been employed in enzymatic peptide synthesis, and this compound has been used as a substrate in such reactions, for instance, in the synthesis of Z-Tyr-Gly-Gly-OMe. medchemexpress.com These enzymatic approaches highlight the utility of Z-Gly-OH and its activated esters like this compound in biocatalytic peptide bond formation.
The formation of peptide bonds, whether in the synthesis of this compound derivatives or when incorporating this compound into peptides, often relies on coupling reagents. While this compound itself is a protected amino acid ester, the synthesis of peptides utilizing Z-protected amino acids (like Z-Gly-OH) or fragments containing the Z group and methyl ester requires efficient coupling strategies. Various coupling reagents have been developed to facilitate amide bond formation and minimize side reactions like racemization.
Studies on the synthesis of peptides such as Z-Gly-Phe-Val-OMe have evaluated the efficiency and racemization levels associated with different coupling reagents. csic.es For example, in the formation of Z-Gly-Phe-Val-OMe, reagents like BEMT and PyClU have been compared, showing varying yields and levels of racemization. oup.com Oxyma-based coupling reagents, such as OxymaPure and its derivatives, have gained prominence for their ability to suppress racemization and enhance coupling efficiency in amide bond formation. csic.esacs.org These reagents have been successfully applied in the synthesis of peptides, including those with Z-protected amino acids. csic.esmdpi.com For instance, Oxyma derivatives showed good results in the segment coupling of Z-Gly-Phe-OH with H-Ala-OMe·HCl to form the tripeptide Z-Gly-Phe-Ala-OMe. orgsyn.org
Traditional coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are also used, often in combination with additives such as HOBt (1-hydroxybenzotriazole) to reduce epimerization. thieme-connect.de The synthesis of Z-D-Ala-Gly-OMe, for example, has been carried out using DCC and HOBt. nih.gov The choice of coupling reagent and reaction conditions, including the base used (e.g., DIEA, NMM, collidine), significantly impacts the yield and purity of the resulting peptide. oup.comthieme-connect.de
Here is a table summarizing some coupling reagents and their reported effectiveness in relevant peptide synthesis examples:
| Coupling Reagent | Example Peptide Synthesized | Reported Yield (%) | Racemization (%) | Reference |
| BEMT | Z-Gly-Phe-Val-OMe | 46 | 2.7 | oup.com |
| PyClU | Z-Gly-Phe-Val-OMe | 12 | 25 | oup.com |
| HOTU (Oxyma derivative) | Z-Gly-Phe-Ala-OMe | Best results reported | <1 | orgsyn.org |
| CDMT | Z-Gly-Phe-Ala-OMe | 69 | 2.0 | orgsyn.org |
| DCC/HOBt | Z-D-Ala-Gly-OMe | 84.4 | Not specified | nih.gov |
Note: Yields and racemization levels can be highly dependent on specific reaction conditions.
This compound as a Building Block in Peptide Synthesis
This compound serves as a valuable building block in the synthesis of peptides, contributing a protected glycine residue that can be strategically incorporated into a growing peptide chain. Its solubility characteristics and the nature of its protecting groups influence its application in different peptide synthesis methodologies.
In solution-phase peptide synthesis (SPPS), Z-protected amino acids and peptide fragments have been widely used. biosynth.com this compound can be employed as the C-terminal component in the synthesis of di- or oligo-peptides in solution. The Z group on the N-terminus of glycine is stable under conditions used for coupling but can be removed by catalytic hydrogenation or acidolysis when necessary for further chain elongation. biosynth.com The methyl ester at the C-terminus can be hydrolyzed to the free acid or used directly in coupling reactions with amino components.
Studies on the development of efficient and sustainable solution-phase peptide synthesis methods have utilized Z-protected amino acids. For instance, a continuous flow protocol for solution-phase peptide synthesis using propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent has been reported, employing N-benzyloxycarbonyl-protecting groups which are removed by hydrogenation. While these studies often focus on the coupling of Z-protected amino acids or larger fragments, this compound, as a fundamental Z-protected amino acid ester, is a relevant component in such synthetic strategies. Enzymatic synthesis in solution also utilizes this compound as a substrate for peptide bond formation, as seen with ficin (B600402) and α-chymotrypsin. google.commedchemexpress.com
Solid-phase peptide synthesis (SPPS) is a powerful technique for synthesizing peptides, typically employing Boc or Fmoc strategies for N-terminal protection. biosynth.com While the Z group has been historically important in solution-phase synthesis, it is less commonly used for the temporary Nα-protection in standard SPPS protocols compared to Fmoc and Boc due to the cleavage conditions required. However, Z-protected amino acids and their derivatives, including analogs of this compound, can be incorporated into peptides synthesized on solid phase through various strategies, such as fragment coupling or the use of modified building blocks.
Chemoenzymatic Oligomerization and Co-Oligomerization
Chemoenzymatic approaches leverage the specificity of enzymes, often proteases, to catalyze the formation of peptide bonds. This compound and related protected glycine derivatives have been explored as substrates in such enzymatic reactions for the synthesis of oligopeptides and co-oligomers.
Papain, a cysteine protease, has been successfully employed to catalyze the synthesis of peptide bonds using ester substrates like this compound. nih.gov These reactions can be carried out in kinetically controlled environments, such as the pH-Stat-mode, allowing for the formation of dipeptides with varying yields depending on the specific amino acid nucleophile used. nih.gov For instance, papain-catalyzed coupling of this compound with amino acids like alanine, glutamine, and Cys(Acm)-OH has been reported, yielding dipeptides. nih.gov The efficiency and yield of the dipeptide formation can be rapid and high when using this compound as the ester substrate. nih.gov
Furthermore, papain-catalyzed (co)oligomerization reactions have been initiated using N-carbobenzoxy-glycine (Z-Gly) as a starting moiety, leading to the formation of oligomers such as oligo(leucine). mdpi.com The ester group, such as the methyl ester in Gly-OMe, can influence the substrate affinity for enzymes like papain, potentially enhancing the initiation of the chemoenzymatic polymerization process. researchgate.net Chemoenzymatic methods offer a promising route for the synthesis of short-chain peptides. nih.gov
This compound or Z-Gly-Gly-OMe have also been utilized in lipase/palladium-catalyzed dynamic kinetic resolution reactions, leading to the formation of optically active di- and tripeptides when reacted with substrates like phenylglycine amide. acs.org
Derivatization of this compound for Specialized Applications
The inherent structure of this compound, with its protected amino and activated carboxylate functionalities, makes it a versatile precursor for the synthesis of various derivatives and its incorporation into complex molecular architectures tailored for specific applications.
Synthesis of Alpha-Substituted Glycine Derivatives
While this compound itself is a protected form of glycine, it can be involved in synthetic routes leading to alpha-substituted glycine derivatives or peptides containing them. For example, the synthesis of Z-Gly-Gly(α-OAc)-OMe, a peptide incorporating an alpha-acetoxy substituted glycine, has been reported, where Z-Gly-Ser-OMe was a precursor. nih.gov This suggests that this compound can be a starting point or an intermediate in the creation of peptides featuring modifications at the alpha-carbon of a glycine residue within a peptide chain. The azidation of Boc-Gly-OMe at the alpha position has also been demonstrated, indicating the potential for similar modifications with the Z-protected analog under appropriate conditions. d-nb.info The synthesis of peptides containing bulky alpha,alpha-disubstituted glycines can be achieved, and while not directly starting from this compound in all cases, the principles of peptide coupling involving protected amino acids like Z-Gly are relevant to incorporating such modified residues. semanticscholar.org
Incorporation into Complex Molecular Architectures
This compound is frequently employed as a building block in the synthesis of peptides and more intricate molecular structures. Its protected nature allows for controlled coupling reactions to form peptide bonds with other amino acids or peptide fragments.
It is a common starting material for the synthesis of dipeptides, such as Z-D-Ala-Gly-OMe, synthesized through coupling reactions involving Z-D-Ala and Gly-OMe hydrochloride using coupling reagents like HOBt and DCC or HBTU. prepchem.commdpi.com Other dipeptides like BOC-LYS(Z)-GLY-OME can also be synthesized from protected lysine (B10760008) and Glycine methyl ester hydrochloride. chemicalbook.com
Beyond dipeptides, this compound and Z-Gly are incorporated into longer peptide chains and complex conjugates. Examples include the synthesis of peptides containing alpha-norfloxacin through coupling steps involving Z-Gly-Gly(α-OAc)-OMe and norfloxacin. nih.gov this compound has also been used in the synthesis of nucleobase-guanidiniocarbonyl-pyrrole conjugates, where it is coupled with protected lysine derivatives. mdpi.com Furthermore, this compound or related protected glycine derivatives are utilized in the synthesis of cyclic peptides and molecular imaging contrast agents, highlighting their utility in constructing diverse and complex molecular architectures for specialized applications. researchgate.netnih.gov The CBZ group in this compound is a commonly used protecting group in solid phase peptide synthesis (SPPS) and can be cleaved under specific conditions to allow for further chain elongation. nih.gov
Conformational and Structural Analysis of Peptides Containing Z Gly Ome
Crystallographic Studies of Z-Gly-OMe Containing Peptides
X-ray crystallography is a powerful technique used to determine the precise three-dimensional structure of molecules in the crystalline state. Studies on peptides incorporating this compound have utilized this method to elucidate their solid-state conformations, revealing the specific spatial arrangements of atoms and the nature of intramolecular and intermolecular interactions, such as hydrogen bonds.
Analysis of Beta-Turn and Helical Structures
Crystallographic studies have shown that this compound can be present in peptides that adopt ordered secondary structures, including beta-turns and helical conformations. For instance, in some dehydropeptides containing Δ(Z)Phe and a C-terminal OMe group, a type II beta-turn has been observed. nih.gov While this compound itself is a simple protected amino acid ester, its presence within a peptide chain can contribute to or be compatible with the formation of these turns, which are crucial for initiating peptide folding and forming compact structures. nih.govexplorationpub.com
In peptides containing α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib), which are known to stabilize helical structures, the inclusion of Gly residues, including those protected as this compound, can influence the type and handedness of the helix. explorationpub.compnas.orguzh.ch For example, studies on peptides containing Aib and Gly have shown the formation of 3₁₀-helical conformations. explorationpub.compnas.orguzh.chresearchgate.net The specific position of Gly and other residues relative to constrained amino acids plays a key role in determining the resulting helical structure and its stability. uzh.chresearchgate.net
Influence of this compound on Peptide Conformation and Folding
The Z (carbobenzyloxy) group and the OMe (methyl ester) group in this compound can influence peptide conformation through steric effects and potential interactions. The bulky Z group can impose restrictions on the rotation around the N-Cα bond of the glycine (B1666218) residue. The methyl ester group at the C-terminus can also affect the local environment and potential hydrogen bonding patterns.
Spectroscopic Characterization of this compound and its Peptide Products
Spectroscopic methods provide valuable information about the structure, dynamics, and composition of molecules in solution and solid states. NMR spectroscopy, mass spectrometry, and circular dichroism are commonly used to characterize this compound and peptides containing this modified residue.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a crucial technique for determining the solution-state conformation of peptides. By analyzing the chemical shifts, coupling constants, and NOE (Nuclear Overhauser Effect) correlations of the nuclei (particularly ¹H and ¹³C), researchers can deduce the spatial proximity of atoms and the dihedral angles of the peptide backbone and side chains. researchgate.netnih.govrsc.orgthieme-connect.com
NMR studies on peptides containing this compound can provide evidence for the presence of specific secondary structures, such as beta-turns, by identifying characteristic patterns of amide proton chemical shifts and temperature coefficients, which are indicative of intramolecular hydrogen bonds. nih.govnih.govresearchgate.net Detailed analysis of NMR data, often combined with computational methods, allows for the calculation of detailed solution conformations. nih.govresearchgate.net The Z group and the OMe group in this compound have distinct NMR signals that can be used to monitor the integrity of the protecting groups and the peptide during synthesis and conformational studies. nih.govrsc.org
Mass Spectrometry (MS) for Peptide Composition Analysis
Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of this compound and its peptide products. rsc.orgrsc.orgnih.govepfl.ch This is essential for confirming the successful synthesis of peptides and identifying reaction intermediates or byproducts. rsc.org
Different ionization techniques, such as Electrospray Ionization (ESI), can be used to generate ions from peptides containing this compound. rsc.orgnih.gov Tandem mass spectrometry (MS/MS) can further fragment the peptide ions, generating a spectrum of fragment ions that can be used to deduce the amino acid sequence and identify post-translational modifications or the presence of modified residues like this compound. epfl.chnih.gov Fragmentation patterns can involve cleavages of the peptide backbone, as well as losses related to the protecting groups. rsc.orgnih.govresearchgate.net
Other Spectroscopic Methods (e.g., Circular Dichroism) for Conformational Studies
Compound and PubChem CID Table
| Compound Name | PubChem CID |
| This compound | 71033 |
| Glycine | 750 |
| α-aminoisobutyric acid (Aib) | 7418 |
| Δ(Z)Phe | 643818 |
| Cα,α-diphenylglycine (Dph) | 84166 |
| Carbobenzyloxy (Z) group | 135401 |
| Methyl ester (OMe) group | 6918 |
| Boc-Gly-Δ(Z)Phe-Phe-OMe | Not available |
| Z-Aib-Dph-Gly-OMe | Not available |
| Boc-Gly-Δ(Z)Phe-Phe-p-NA | Not available |
| Boc-Gly-Δ(E)Phe-Phe-p-NA | Not available |
| Boc-Gly-Δ(E)Phe-Phe-OMe | Not available |
| Boc-Gly-Δ(Z)Phe-Phe-OH | Not available |
| Boc-Gly-Δ(E)Phe-Phe-OH | Not available |
| Z-Gly-Ser-OMe | Not available |
| Z-Gly-Gly(α-OAc)-OMe | Not available |
| Z-Gly-Gly(α-norfloxacin)-OMe | Not available |
| Z-(Aib)₃-L-Val-Gly-OMe | Not available |
| Z-Gly-Aib-(R,S)-Phe(2Me)-Aib-Gly-OMe | Not available |
| Z-Gly-(S)-Phe(2Me)-Gly-Aib-Phe-OMe | Not available |
| Z-Gly-(R)-Phe(2Me)-Pro-Aib-Phe-OMe | Not available |
| Z-Gly-(R,S)-Phe(2Me)-Gly-Aib-Aib-N(Me)Ph | Not available |
| Boc-Gly-ΔAla-Gly-Δ(Z)Phe-Val-OMe | Not available |
| Ac-Gly-Ala-ΔPhe-Ile-Val-ΔPhe-Ile-Val-ΔPhe-Ala-Gly-NH₂ | Not available |
| Boc-Val-ΔPhe-Phe-Ala-Phe-ΔPhe-Phe-Leu-Ala-ΔPhe-Gly-OMe | Not available |
| Piv-Pro-Gly-NHMe | Not available |
| Piv-Pro-βGly-NHMe | Not available |
| Piv-Pro-βGly-OMe | Not available |
| Piv-Pro-δAva-OMe | Not available |
| Boc-Pro-cAbu-OH | Not available |
| Boc-Leu-Aib-Val-βhGly-γhhGly-Leu-Aib-Val-OMe | Not available |
| Boc-Leu-Aib-Val-βhGly-γhhGly-Leu-Aib-Val-Ala-Leu-Aib-OMe | Not available |
| N-Benzyloxycarbonylglycine (Z-Gly-OH) | 24892944 |
| Methyl 2-(phenylmethoxycarbonylamino)acetate | 71033 |
| CBZ-glycine methyl ester | 71033 |
| Methyl N-benzyloxycarbonylglycinate | 71033 |
| Glycine, N-[(phenylmethoxy)carbonyl]-, methyl ester | 71033 |
Data Table: Mass Spectrometry Data for Selected this compound Containing Peptides
| Peptide Sequence | Molecular Weight (Calculated) | Observed m/z ([M+H]⁺) | Reference |
| Z-Gly-Gly-OMe | 280.27 | 281 | rsc.org |
| Z-Ala-Gly-OMe | 294.30 | 295 | rsc.org |
| Z-Leu-Gly-OEt | 350.43 | 351 | rsc.org |
| Z-Val-Gly-OEt | 336.40 | 337 | rsc.org |
| Z-Ser-Gly-OEt | 324.32 | 325 | rsc.org |
| Z-Gly-Ser-OMe | - | - | nih.gov |
| Z-Gly-Gly(α-OAc)-OMe | - | - | nih.gov |
| Z-Gly-Gly(α-norfloxacin)-OMe | - | 874.8 | nih.gov |
Data Table: NMR Spectroscopic Data Examples for this compound Containing Peptides
| Peptide Sequence | Solvent | ¹H NMR Chemical Shifts (δ, ppm) - Select Peaks | Reference |
| Z-Gly-Ser-OMe | MeOD | 3.95-3.70 (CH₂ Gly + CH₂ Ser + CH₃ OMe), 4.55 (CH Ser), 5.15 (CH₂ benzyl), 7.35 (Phe) | nih.gov |
| Z-Gly-Gly(α-OAc)-OMe | CDCl₃ | 2.10 (CH₃ OAc), 3.80 (CH₃ OMe), 4.00 (CH₂ Gly), 5.15 (CH₂ benzyl), 6.40 (CH of OAc-substituted Gly), 7.35 (phenyl) | nih.gov |
| Z-Gly-Gly(α-norfloxacin)-OMe | CDCl₃ | 1.60 (CH₃ norfloxacin), 2.74, 2.85, 3.30 (CH₂ piperazine), 3.83 (CH₃ OMe), 4.00 (CH₂ Gly), 4.31 (CH₂ norfloxacin), 5.15 (CH₂ benzyl), 5.45 (NH Gly), 6.77 (H on C-8 norfloxacin), 7.05 (NH-substituted Gly), 7.40 (phenyl), 7.93 (H on C-5 norfloxacin), 8.65 (H on C-2 norfloxacin) | nih.gov |
Computational and Theoretical Investigations
Molecular Modeling and Dynamics Simulations of Z-Gly-OMe Peptides
Molecular modeling and dynamics simulations are powerful tools for exploring the conformational landscape and dynamic behavior of molecules, including protected peptides. While direct molecular dynamics studies focusing solely on this compound as a single molecule are less commonly reported, computational studies involving peptides containing the Z-Gly sequence, often with a C-terminal methyl ester, provide relevant insights.
Molecular modeling has also been used in the context of designing molecular imaging contrast agents involving peptides. In one study, molecular modeling was performed using software like InsightII with the Discover-3 force field to understand the coupling of α-brominated Cbthis compound to a resin in solid-phase peptide synthesis. nih.gov While this study primarily focused on the synthetic methodology, it highlights the application of molecular modeling in understanding the interactions and transformations involving Cbthis compound in complex synthetic environments. nih.gov
Molecular dynamics simulations are broadly used to unveil the dynamic behavior of materials by simulating interactions between atoms or molecules. rsc.org In the context of peptides, MD simulations can help predict and optimize the binding of small molecules to enzymes, which is relevant for understanding how protected peptides like this compound or its derivatives might interact with biological targets. ru.nl Studies on other peptide systems, such as Asn-Gly-containing heptapeptides, have utilized molecular dynamics simulations to investigate their propensity towards specific conformations like β-turns in explicit water solvent, comparing the results with quantum mechanical calculations. nih.govplos.org These comparisons are crucial for validating the accuracy of force fields used in MD simulations for peptide systems. nih.govplos.org
Quantum Chemical Calculations on Reaction Mechanisms and Interactions
Quantum chemical calculations, often based on Density Functional Theory (DFT), are essential for investigating the electronic structure, reaction mechanisms, and interactions of molecules at an atomic level. These calculations can provide detailed information about transition states, activation energies, and the stability of various intermediates.
DFT calculations have been applied to study reaction mechanisms involving glycine (B1666218) and related compounds. For example, theoretical studies have investigated the internal proton transfer reaction of glycine in aqueous solution using steered molecular dynamics simulation with QM/MM electrostatic charges, providing insights into thermodynamic parameters like Gibbs free energy of activation and reaction. nih.gov
In the context of peptide coupling reactions where this compound or similar protected amino acids are involved, quantum chemical calculations can elucidate the reaction pathways and the role of catalysts or reagents. DFT calculations have been used to propose and validate reaction mechanisms in peptide synthesis, such as those involving hypervalent iodine compounds as coupling reagents. frontiersin.orgfrontiersin.org These studies can determine rate-limiting steps and the energetics of different reaction intermediates and transition states. frontiersin.org For instance, DFT calculations revealed the rate-limiting step in a peptide coupling reaction involving Boc-Gly-OH and H-Gly-OMe mediated by a benziodoxole-based reagent. frontiersin.orgfrontiersin.org
Quantum chemical calculations are also valuable for understanding non-covalent interactions and hydrogen bonding, which are crucial for peptide conformation and interactions. Studies using quantum chemistry calculations have explored intra- and inter-residue hydrogen bond formation in peptides containing glycine and proline residues, identifying stable conformers based on these interactions. iiserpune.ac.in For a capped dipeptide like Boc-D-Pro-Gly-NHBn-OMe, quantum chemistry calculations combined with spectroscopic techniques investigated the effect of microhydration on conformational preferences, revealing how water molecules can interact with the peptide backbone and influence hydrogen bonding. aip.org
Furthermore, theoretical calculations have been used to study the thermolysis reactions of organic compounds, including those with carbamate (B1207046) groups similar to the Z-protecting group, providing insights into elimination mechanisms and activation energies. sci-hub.se
Structure-Activity Relationship (SAR) Studies Through Computational Approaches
Computational approaches play a significant role in Structure-Activity Relationship (SAR) studies, particularly in the design and optimization of peptides and peptide-like molecules with desired biological activities. While direct SAR studies focused solely on this compound's intrinsic activity are not typically the focus, computational SAR is highly relevant when this compound is used as a building block in larger peptides or peptidomimetics.
Computational modeling, including molecular docking and molecular dynamics simulations, is integral to understanding how peptides and their derivatives interact with biological targets, such as enzymes or receptors. ru.nlresearchgate.net This is crucial for SAR studies aimed at identifying structural features that contribute to binding affinity and efficacy. For example, molecular docking can predict the binding mode of small molecules to enzymes, aiding in the design of improved ligands. ru.nl
In the development of enzyme inhibitors, computational studies have been used in conjunction with SAR analysis to understand the impact of different functional groups and structural modifications on inhibitory potency. Studies on tissue transglutaminase inhibitors, which can involve peptide-like scaffolds, have utilized computational approaches to complement experimental SAR data, helping to explain how specific protecting groups, such as the Cbz group, contribute to affinity by interacting with hydrophobic binding pockets. nih.gov
Computational SAR studies can also involve quantitative structure-activity relationship (QSAR) modeling, which aims to build predictive models correlating chemical structure with biological activity. researchgate.netresearchgate.net These models can guide the design of new compounds with improved properties. While specific QSAR studies solely on this compound are not prominent, computational SAR approaches are widely applied to peptide analogs and derivatives where this compound might be a component. For instance, computational modeling and SAR analysis have been applied to ultra-short GLP-1 receptor agonists, which are peptide-based molecules, to understand the impact of amino acid substitutions on receptor potency. researchgate.netmdpi.com These studies demonstrate how computational methods help in dissecting the structural elements critical for activity. researchgate.netmdpi.com
Computational approaches are increasingly used in drug discovery pipelines, including the design of inhibitors for viral proteases, where they complement experimental SAR studies to identify promising candidates and understand their interactions with the target enzyme. mdpi.com
Advanced Research Applications and Future Directions
Development of Prodrugs and Pharmaceutical Intermediates
Z-Gly-OMe is recognized as a valuable intermediate in the pharmaceutical industry. The "Z" group (benzyloxycarbonyl) is a common protecting group for the amine in glycine (B1666218), while the methyl ester ("OMe") activates the carboxylic acid group for further reactions. This configuration makes it a suitable starting material for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).
While specific prodrugs directly synthesized from this compound are not extensively detailed in publicly available research, the general strategy of using amino acid derivatives to create prodrugs is well-established. This approach often aims to improve the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. For instance, attaching a glycine moiety to a drug can enhance its recognition by amino acid transporters in the body, thereby improving its uptake.
The primary role of this compound is as a precursor in multi-step syntheses. It can be deprotected at the amine or saponified at the ester to allow for coupling with other molecules, forming the backbone of larger compounds.
Role in Neuroscience Research
Currently, there is a lack of direct research specifically implicating this compound in neuroscience. While the parent amino acid, glycine, is a critical inhibitory and excitatory neurotransmitter in the central nervous system, research into the neurological effects of its protected and esterified form, this compound, has not been a significant focus. The presence of the benzyloxycarbonyl protecting group and the methyl ester would likely alter its biological activity significantly compared to free glycine, preventing it from interacting with glycine receptors in the same manner. Therefore, any potential role in neuroscience would be indirect, likely as a synthetic intermediate for a neurologically active compound.
Engineering of Peptides with Enhanced Bioactivity
This compound is a useful building block in the chemical synthesis of peptides, where the sequence and composition of amino acids are meticulously controlled to enhance biological activity. The process of peptide synthesis involves the sequential addition of amino acids, and protected derivatives like this compound are crucial for preventing unwanted side reactions.
A notable example of its application is in the synthesis of the tripeptide Z-Gly-Phe-Val-OMe. In a comparative study of different coupling reagents, the synthesis of this tripeptide was used as a model system to evaluate the efficiency and degree of racemization of the reaction. The use of specific coupling reagents in conjunction with starting materials like this compound can lead to high yields and minimal racemization, which is critical for the biological function of the final peptide. researchgate.net
The engineering of peptides with enhanced bioactivity often relies on creating specific sequences that can interact with biological targets with high affinity and selectivity. By providing a stable and reactive glycine unit, this compound facilitates the incorporation of this fundamental amino acid into custom-designed peptide chains.
Table 1: Research Example of this compound in Peptide Synthesis
| Peptide Synthesized | Purpose of Study | Key Finding |
|---|
Future Prospects in Materials Science and Nanobiotechnology
The future applications of this compound in materials science and nanobiotechnology are an emerging area of interest, largely centered on its potential role in the development of novel biomaterials and supramolecular assemblies. While direct applications are still in the exploratory phase, related research provides a strong indication of future directions.
In the field of supramolecular chemistry, which involves the study of systems composed of a discrete number of molecules, the interactions of amino acid derivatives are of significant interest. For example, research has shown that Gly-OMe can interact with crown ether complexes at the interface of biomembranes, with a much higher affinity than in solution. nih.gov This suggests that protected and functionalized amino acids like this compound could be used to construct functional supramolecular systems at biological interfaces. These systems could have applications in areas such as biosensing and targeted drug delivery.
Furthermore, the broader field of nanobiotechnology is increasingly looking to biological molecules to create new materials. Glycine itself has been used in the synthesis of metal oxide nanoparticles, where it acts as a structure-directing agent. acs.org The controlled chemical nature of this compound could offer more precise control over the synthesis and functionalization of such nanomaterials. Future research may explore the use of this compound to create biocompatible coatings for nanoparticles or to assemble nano-scale structures with specific biological functions.
The potential for this compound in these fields lies in its ability to bridge the gap between biological molecules and synthetic materials, offering a building block that is both biocompatible and chemically versatile.
Q & A
Q. Methodological Answer :
- Synthesis : Follow protocols detailed in peer-reviewed literature, ensuring reproducibility by documenting reaction conditions (solvent, temperature, catalyst) and purification methods (e.g., column chromatography). Include stoichiometric ratios and reaction timelines .
- Characterization : Use spectroscopic techniques (¹H/¹³C NMR, IR, mass spectrometry) and chromatographic methods (HPLC) to confirm identity and purity. For novel derivatives, provide full spectral data and comparison with literature values for known analogs .
How should researchers conduct a systematic literature review on this compound’s chemical properties?
Q. Methodological Answer :
- Database Selection : Use specialized chemistry databases (e.g., SciFinder, Reaxys) and open-access repositories (PubMed Central) to gather primary literature. Cross-reference citations in review articles to identify foundational studies .
- Keyword Strategy : Combine terms like “this compound synthesis,” “stability,” and “spectroscopic analysis” with Boolean operators to refine searches .
What experimental design principles apply to studying this compound’s stability under varying pH conditions?
Q. Methodological Answer :
- Hypothesis-Driven Design : Define variables (pH range, temperature) and controls (buffered solutions, inert atmospheres). Use kinetic assays (e.g., HPLC monitoring) to quantify degradation rates .
- Milestone Planning : Allocate time for method validation, data collection, and statistical analysis (e.g., ANOVA for replicate comparisons) .
How can researchers resolve contradictions in NMR data for this compound derivatives?
Q. Methodological Answer :
- Data Triangulation : Compare observed chemical shifts with computational predictions (DFT calculations) and literature data. Address discrepancies by re-evaluating sample purity or solvent effects .
- Collaborative Verification : Share raw spectra with collaborators to confirm interpretation and rule out instrumentation artifacts .
What frameworks (e.g., FINER) are useful for formulating research questions on this compound’s reactivity?
Q. Methodological Answer :
- FINER Criteria : Ensure questions are F easible (e.g., lab resources available), I nteresting (addresses mechanistic gaps), N ovel (compares unexplored substrates), E thical (minimizes hazardous waste), and R elevant (advances peptide chemistry) .
- PICO Adaptation : Define P opulation (specific reaction conditions), I ntervention (catalytic agents), C omparison (traditional vs. novel methods), and O utcome (yield, selectivity) .
How should primary data on this compound’s reactivity be collected and validated?
Q. Methodological Answer :
- Primary Data Collection : Design kinetic experiments with triplicate runs, using calibrated instruments (e.g., UV-Vis spectrophotometers). Record metadata (ambient temperature, humidity) .
- Validation : Compare results with secondary data from public repositories (e.g., NIST Chemistry WebBook). Use statistical tools (R, Python) to assess variance .
What strategies integrate computational modeling with experimental studies of this compound?
Q. Methodological Answer :
- Model Selection : Employ molecular dynamics simulations (e.g., AMBER, GROMACS) to predict conformational stability. Validate with experimental data (e.g., X-ray crystallography) .
- Iterative Workflow : Refine computational parameters (force fields, solvation models) based on empirical results to improve predictive accuracy .
Which spectroscopic techniques are critical for characterizing this compound’s structural isomers?
Q. Methodological Answer :
- Core Techniques : ¹H/¹³C NMR for stereochemical analysis, IR for functional group identification, and circular dichroism (CD) for enantiomeric differentiation .
- Advanced Methods : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .
How can researchers assess the reproducibility of this compound synthesis protocols?
Q. Methodological Answer :
- Protocol Replication : Follow published procedures exactly, documenting deviations. Use standardized reagents and equipment to minimize variability .
- Interlab Collaboration : Share samples with independent labs for cross-validation. Publish negative results to highlight irreproducible steps .
What methodologies address ethical considerations in this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
